1-(3,4-Dimethoxyphenyl)-2-pyridin-4-ylethanone is a chemical compound with the molecular formula CHNO and a CAS number of 99466-39-4. This compound is recognized for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis. It is classified under the category of ketones due to the presence of a carbonyl group (C=O) in its structure.
1-(3,4-Dimethoxyphenyl)-2-pyridin-4-ylethanone falls under the category of organic compounds, specifically aromatic ketones. Its structure features a pyridine ring and a dimethoxyphenyl group, which contribute to its unique chemical properties.
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-pyridin-4-ylethanone can be achieved through several methods. A common approach involves the reaction of 3,4-dimethoxybenzaldehyde with a pyridine derivative in the presence of an appropriate catalyst or reagent.
The molecular structure of 1-(3,4-Dimethoxyphenyl)-2-pyridin-4-ylethanone includes:
Key structural data includes:
1-(3,4-Dimethoxyphenyl)-2-pyridin-4-ylethanone can participate in various chemical reactions typical for ketones and aromatic compounds:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts. For instance, in nucleophilic addition reactions, polar solvents may enhance reactivity by stabilizing transition states .
The mechanism by which 1-(3,4-Dimethoxyphenyl)-2-pyridin-4-ylethanone exerts its effects, particularly in biological systems, involves:
Research indicates that compounds with similar structures often exhibit significant biological activity, including anti-inflammatory and anticancer properties .
Relevant data include:
1-(3,4-Dimethoxyphenyl)-2-pyridin-4-ylethanone has several scientific uses:
Research continues to explore its efficacy in various biological systems, potentially leading to novel therapeutic agents .
1-(3,4-Dimethoxyphenyl)-2-pyridin-4-ylethanone is a synthetically derived small molecule characterized by a distinctive structural framework combining a dimethoxy-substituted phenyl ring with a pyridinyl ethanone moiety. This compound belongs to the broader class of aryl heteroaryl ketones, which occupy a significant niche in medicinal chemistry due to their versatile biological interactions and physicochemical properties. Its molecular architecture incorporates two pharmacologically relevant ring systems: an electron-rich 3,4-dimethoxyphenyl group and a nitrogen-containing pyridin-4-yl ring, linked through a ketone-functionalized ethanone bridge. This configuration facilitates diverse electronic interactions and binding capabilities, making it a compelling subject for research in drug discovery and heterocyclic chemistry [1] [6].
The systematic naming of this compound follows IUPAC conventions as 1-(3,4-Dimethoxyphenyl)-2-(pyridin-4-yl)ethan-1-one, precisely describing its molecular connectivity. It features a phenyl ring substituted with methoxy groups at positions 3 and 4, connected via a carbonyl group to an ethylene chain terminating in a pyridin-4-yl heterocycle. The pyridine ring is classified as a six-membered aza-heterocycle with a nitrogen atom at position 4, conferring basicity and hydrogen-bond-accepting capabilities [4].
Under the Hantzsch-Widman system of heterocyclic nomenclature, the pyridine moiety is designated as azabenzene, though this systematic name is less commonly employed than the trivial name "pyridine." The dimethoxyphenyl component retains its carbocyclic benzene designation with functional group prefixes indicating substituent positions and identities [4].
Structural Classification Highlights:
Table 1: Systematic and Common Synonyms of the Compound
| Systematic Name | Common Synonyms | CAS Registry Number |
|---|---|---|
| 1-(3,4-Dimethoxyphenyl)-2-(pyridin-4-yl)ethan-1-one | SCHEMBL6280969; DTXSID30624319; AKOS012085859; A816177 | 224040-81-7 |
Table 2: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅NO₃ |
| Molecular Weight | 257.28 g/mol |
| Heteroatoms | Nitrogen (pyridine), Oxygen (ketone, methoxy) |
The compound emerged as a synthetic target in the late 20th and early 21st centuries, driven by interest in structurally related bioactive molecules containing dimethoxyaryl and heteroaryl motifs. Early synthetic routes to analogous compounds, such as 3,4-dimethoxyphenethylamine derivatives, involved multi-step sequences starting from vanillin or via reductive amination of aldehydes [7]. These methods established foundational strategies for manipulating dimethoxybenzene frameworks.
The synthesis of 1-(3,4-dimethoxyphenyl)-2-heteroarylethanones faced challenges related to regioselectivity and functional group compatibility. Key developments included:
The compound’s initial significance in medicinal chemistry stemmed from its structural analogy to endogenous neurotransmitters and bioactive phenethylamines. The 3,4-dimethoxyphenyl moiety is a known bioisostere of catechol (3,4-dihydroxyphenyl), prevalent in dopamine and epinephrine analogs, while the pyridinyl component resembles nicotinic acetylcholine receptor pharmacophores. However, unlike its psychoactive phenethylamine cousins (e.g., mescaline, DMPEA), the ketone spacer and pyridine ring shift its physicochemical properties and biological activity towards kinase interaction and enzyme inhibition [6] [7].
This molecule exemplifies a privileged scaffold in modern rational drug design, serving as a versatile template for developing inhibitors targeting enzymes and receptors implicated in diseases like cancer, inflammation, and neurodegeneration. Its significance arises from three key attributes:
Application in Kinase Inhibitor Design:Recent studies highlight derivatives incorporating pyrazolo[3,4-d]pyrimidine scaffolds (structurally related via bioisosteric replacement) as potent CDK2 inhibitors. Compound 14 (a thioglycoside derivative) exhibited exceptional activity (IC₅₀ = 0.057 ± 0.003 μM against CDK2/cyclin A2), attributed to hydrogen bonding with Leu83 via an aminoacyl linker – a feature replicable in the pyridin-4-ylethanone scaffold through its analogous glycyl-like -CO-CH₂- linkage and pyridine N atom. Molecular docking confirms similar binding poses where the dimethoxyphenyl occupies hydrophobic pockets and the pyridine nitrogen coordinates key residues [6].
Table 3: Pharmacophoric Features and Their Roles
| Molecular Fragment | Pharmacophoric Role | Target Interaction Potential |
|---|---|---|
| 3,4-Dimethoxyphenyl | Hydrophobic/π-Stacking Domain | Binds hydrophobic subsites in kinases (e.g., CDK2) |
| Pyridin-4-yl | Hydrogen Bond Acceptor/Basic Center | Forms H-bonds with conserved residues (e.g., Leu83 in CDK2); Chelates metals |
| Ethanone Linker (-CO-CH₂-) | Conformationally Flexible Spacer | Allows optimal spatial orientation; Carbonyl oxygen acts as H-bond acceptor |
| Methoxy Groups (-OCH₃) | Electron Donors/H-Bond Acceptors | Participate in H-bonding networks; Modulate electron density |
This compound’s modular design facilitates the generation of diverse libraries through:
These strategies underscore its role as a cornerstone in developing novel therapeutics targeting protein kinases, G-protein-coupled receptors (GPCRs), and epigenetic regulators [1] [6].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8